sodium;4-amino-2-hydroxybenzoate
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Overview
Description
Sodium 4-amino-2-hydroxybenzoate, also known as sodium aminosalicylate, is a sodium salt of 4-amino-2-hydroxybenzoic acid. This compound is known for its applications in various fields, including medicine and industry. It is a white or colorless solid that is soluble in water and other polar solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 4-amino-2-hydroxybenzoate can be synthesized through the neutralization of 4-amino-2-hydroxybenzoic acid with sodium hydroxide. The reaction typically involves dissolving 4-amino-2-hydroxybenzoic acid in water, followed by the gradual addition of sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the sodium salt in solid form .
Industrial Production Methods: Industrial production of sodium 4-amino-2-hydroxybenzoate often involves large-scale neutralization processes. The reaction conditions are optimized to ensure high yield and purity. The process may include additional purification steps such as recrystallization to remove impurities .
Chemical Reactions Analysis
Types of Reactions: Sodium 4-amino-2-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
Sodium 4-amino-2-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
Sodium 4-amino-2-hydroxybenzoate can be compared with other similar compounds such as:
Sodium 4-aminosalicylate: Both compounds share similar structures and exhibit bacteriostatic properties.
4-hydroxybenzoic acid: While structurally related, 4-hydroxybenzoic acid lacks the amino group, resulting in different chemical reactivity and applications
Uniqueness: The presence of both amino and hydroxyl groups in sodium 4-amino-2-hydroxybenzoate makes it a versatile compound with unique chemical properties, allowing it to participate in a variety of reactions and applications .
Comparison with Similar Compounds
- Sodium 4-aminosalicylate
- 4-hydroxybenzoic acid
- Aminobenzoic acid
Properties
IUPAC Name |
sodium;4-amino-2-hydroxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3.Na/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3,9H,8H2,(H,10,11);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVDKUPCWXUVNP-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)O)C(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1N)O)C(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6NNaO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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